molecular formula C28H18N2O7 B4043555 2-(2-naphthyl)-2-oxoethyl 2-(2-methyl-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

2-(2-naphthyl)-2-oxoethyl 2-(2-methyl-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B4043555
M. Wt: 494.4 g/mol
InChI Key: KBPQPXTWKIXQEU-UHFFFAOYSA-N
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Description

2-(2-naphthyl)-2-oxoethyl 2-(2-methyl-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C28H18N2O7 and its molecular weight is 494.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 494.11140092 g/mol and the complexity rating of the compound is 945. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Selective Partial Oxidations

Catalytic selective partial oxidations using O2 in supercritical water offer a method for the continuous synthesis of carboxylic acids from various alkylaromatic compounds. This process shows potential for efficient and selective oxidation of compounds with varying aromatic groups and alkyl groups to produce aromatic aldehyde and carboxylic acids under a wide range of experimental conditions (Fraga-Dubreuil et al., 2007).

Nitrosation and Antiviral Activities

Nitrosation of phenolic substrates under mildly basic conditions has been studied for the selective preparation of p-quinone monooximes. These compounds, derived from nitrosation reactions, have shown moderate activity against HSV-1 and HIV-1, indicating potential applications in developing antiviral agents (Ishikawa et al., 1996).

Reaction Path Control through Solvation

Research on solvation controlling reaction paths suggests that the solvent environment can significantly influence the outcomes of chemical reactions, including gel formation in imide derivatives. This has implications for designing reaction conditions for specific product outcomes (Singh & Baruah, 2008).

Synthesis of Oxazaphosphorine Oxides

The synthesis of 2-substituted-2,3-dihydro-3-(2-nitrophenyl)-1H-naphth[1,2-e][1,3,2]oxazaphosphorine 2-oxides from reactions involving naphthol showcases the development of heterocycles with potential biological activities. Such compounds are of interest for their anticholinesterase activity and broader biological applications (Venugopal et al., 2000).

Optical Storage Applications of Azo Polymers

The synthesis and application of azo polymers for reversible optical storage demonstrate the potential of organometallic compounds in photonic and electronic devices. These materials exhibit cooperative motion of polar side groups in amorphous polymers, which is essential for photoinduced birefringence and optical storage applications (Meng et al., 1996).

Properties

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) 2-(2-methyl-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18N2O7/c1-16-12-21(30(35)36)9-11-24(16)29-26(32)22-10-8-20(14-23(22)27(29)33)28(34)37-15-25(31)19-7-6-17-4-2-3-5-18(17)13-19/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPQPXTWKIXQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-naphthyl)-2-oxoethyl 2-(2-methyl-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 2
Reactant of Route 2
2-(2-naphthyl)-2-oxoethyl 2-(2-methyl-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 3
Reactant of Route 3
2-(2-naphthyl)-2-oxoethyl 2-(2-methyl-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 4
2-(2-naphthyl)-2-oxoethyl 2-(2-methyl-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 5
2-(2-naphthyl)-2-oxoethyl 2-(2-methyl-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 6
2-(2-naphthyl)-2-oxoethyl 2-(2-methyl-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

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